Human OCT1 Transporter Inhibition: BindingDB IC50 Profiling of CAS 953002-32-9
In a fluorescence-based cellular uptake assay using HEK293 cells heterologously expressing human organic cation transporter 1 (OCT1/SLC22A1), 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate inhibited ASP+ substrate accumulation with an IC50 of 1.38 × 10^5 nM (138 µM) [1]. No comparable OCT1 inhibition data are publicly available for the direct N-phenylpiperazine analog (CAS 953135-59-6), the morpholino analog, or the acetamide-linked variant (CAS 1105252-18-3). The absence of parallel data precludes a direct head-to-head selectivity comparison, but the measured IC50 provides a reference point for evaluating OCT1-mediated drug-drug interaction risk within this chemotype.
| Evidence Dimension | OCT1 transporter inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.38 × 10^5 nM (138 µM) |
| Comparator Or Baseline | No comparable OCT1 IC50 data available for N-phenylpiperazine, morpholino, or acetamide analogs |
| Quantified Difference | Not calculable (comparator data absent) |
| Conditions | HEK293 cells expressing human OCT1; ASP+ fluorescent substrate; microplate reader-based uptake assay (ChEMBL assay ID CHEMBL4009597) |
Why This Matters
OCT1 inhibition data enable assessment of potential hepatic drug-drug interaction liability, a critical parameter for prioritizing compounds in drug discovery programs where co-administered cationic drugs are anticipated.
- [1] BindingDB. Affinity Data for Monomer ID 50241341: IC50 = 1.38E+5 nM. Inhibition of human OCT1 expressed in HEK293 cells assessed as reduction in ASP+ substrate uptake. ChEMBL assay CHEMBL4009597. View Source
